![molecular formula C23H26N2O3S B11085974 1-{(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethanone](/img/structure/B11085974.png)
1-{(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethanone
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Overview
Description
1-{3-(3,4-DIMETHOXYPHENETHYL)-4-METHYL-2-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-5-YL}-1-ETHANONE is a complex organic compound that features a thiazole ring, a phenethyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-{3-(3,4-DIMETHOXYPHENETHYL)-4-METHYL-2-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-5-YL}-1-ETHANONE can be achieved through a multi-step process involving the formation of intermediate compounds. The synthetic route typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the phenethyl group: This step involves the alkylation of the thiazole ring with a 3,4-dimethoxyphenethyl halide.
Formation of the imino group: This is done by reacting the intermediate with a 4-methylphenylamine under acidic conditions to form the imino derivative.
Final coupling: The final step involves coupling the imino derivative with ethanone under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{3-(3,4-DIMETHOXYPHENETHYL)-4-METHYL-2-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-5-YL}-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide to form corresponding phenols or ethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, phenols, and ethers.
Scientific Research Applications
1-{3-(3,4-DIMETHOXYPHENETHYL)-4-METHYL-2-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-5-YL}-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-{3-(3,4-DIMETHOXYPHENETHYL)-4-METHYL-2-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-5-YL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially providing therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
1-{3-(3,4-DIMETHOXYPHENETHYL)-4-METHYL-2-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-5-YL}-1-ETHANONE can be compared with other similar compounds, such as:
1-{3-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring instead of a thiazole ring and has different biological activities and applications.
N1-(3,4-Dimethoxyphenethyl)-4-methylbenzene-1-sulfonamide: This compound has a sulfonamide group instead of an ethanone group and is studied for its potential as an anti-inflammatory agent.
The uniqueness of 1-{3-(3,4-DIMETHOXYPHENETHYL)-4-METHYL-2-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-5-YL}-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H26N2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(4-methylphenyl)imino-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C23H26N2O3S/c1-15-6-9-19(10-7-15)24-23-25(16(2)22(29-23)17(3)26)13-12-18-8-11-20(27-4)21(14-18)28-5/h6-11,14H,12-13H2,1-5H3 |
InChI Key |
LHBDCUMRTZPLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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